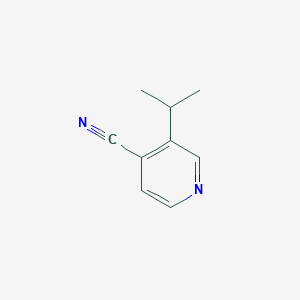

3-Isopropylisonicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-propan-2-ylpyridine-4-carbonitrile |

InChI |

InChI=1S/C9H10N2/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,1-2H3 |

InChI Key |

BXLMQBMNIDNHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CN=C1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isopropylisonicotinonitrile and Its Functionalized Analogues

Historical Development of Pyridine (B92270) Nitrile Synthesis

The journey to synthesize substituted pyridines began in the late 19th century. In 1876, William Ramsay first synthesized pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube, introducing the foundational elements for pyridine nitrile chemistry. However, it was the development of more general and versatile methods that truly opened the door for creating a wide array of pyridine derivatives.

One of the earliest and most significant contributions was the Hantzsch pyridine synthesis , reported in 1881 by Arthur Hantzsch. chemrxiv.org This method typically involves a condensation reaction of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, which first yields a dihydropyridine (B1217469) that is subsequently oxidized to the corresponding pyridine. chemrxiv.org This approach laid the groundwork for constructing the pyridine core from acyclic precursors.

Another cornerstone in pyridine synthesis is the Chichibabin pyridine synthesis , developed in 1924. This reaction condenses aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia and is still employed in industrial settings for producing simple pyridines from inexpensive starting materials like formaldehyde (B43269) and acetaldehyde. researchgate.net

The direct incorporation of a nitrile group into a pre-formed ring or its inclusion during ring formation evolved with methods like the Bönnemann cyclization . This cobalt-catalyzed [2+2+2] cycloaddition of two equivalents of an alkyne with a nitrile provides a direct route to substituted pyridines and has become a powerful tool in modern synthesis. google.commdpi.com These classical methods, summarized in the table below, established the fundamental principles upon which modern, more sophisticated synthetic strategies are built.

| Historical Synthesis Method | Year Reported | Reactants | Key Features |

| Ramsay Synthesis | 1876 | Acetylene, Hydrogen Cyanide | First synthesis of pyridine; high temperature. |

| Hantzsch Pyridine Synthesis | 1881 | β-ketoester, Aldehyde, Ammonia | Forms a dihydropyridine intermediate; requires oxidation. chemrxiv.org |

| Chichibabin Pyridine Synthesis | 1924 | Aldehydes/Ketones, Ammonia | Industrial relevance; forms pyridine from simple carbonyls. researchgate.net |

| Bönnemann Cyclization | 1973 | 2x Alkyne, Nitrile | Transition metal-catalyzed; direct formation of substituted pyridines. google.commdpi.com |

Modern Convergent and Divergent Synthetic Routes to 3-Isopropylisonicotinonitrile

Modern synthetic chemistry focuses on efficiency, selectivity, and functional group tolerance. For a specific target like this compound, chemists employ both convergent strategies, where the final molecule is assembled from several fragments, and divergent strategies, where a common intermediate is modified to produce various analogues.

Direct C-H Functionalization Strategies for Pyridine Core

Directly substituting a hydrogen atom on the pyridine ring with a functional group represents the most atom-economical approach. However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2 and C4 positions, rendering C3-functionalization a significant challenge. researchgate.net

Recent breakthroughs have provided solutions to this regioselectivity problem. One notable method is the borane-catalyzed C3-alkylation of pyridines . acs.org This tandem reaction involves the hydroboration of the pyridine ring to form a more nucleophilic 1,4-dihydropyridine (B1200194) intermediate. This intermediate can then react with an electrophile, such as an imine or aldehyde, at the C3 position, followed by oxidative rearomatization to yield the C3-alkylated pyridine. researchgate.netacs.org This approach offers mild reaction conditions and is suitable for late-stage functionalization. acs.org

For the specific introduction of an isopropyl group, the use of powerful nucleophilic reagents is effective. Knochel and co-workers demonstrated the direct isopropylation of pyridine derivatives using the highly reactive Grignard reagent i-PrMgCl·LiCl. rsc.org Furthermore, a transition-metal-free, BF₃-mediated cross-coupling between alkylmagnesium reagents and 4-substituted pyridines like isonicotinonitrile has been developed, enabling the introduction of alkyl groups at the 4-position via a non-oxidative rearomatization pathway. rsc.orgresearchgate.net

A divergent strategy involves the visible-light-mediated three-component coupling of a cyanopyridine, an olefin, and a carboxylic acid. acs.org This reaction proceeds via a radical mechanism where an alkyl radical adds to the 4-cyanopyridine (B195900), leading to an ipso-substitution of the cyano group. acs.org While this method targets the C4 position, it showcases a modern approach to modifying the isonicotinonitrile scaffold.

| C-H Functionalization Strategy | Target Position | Key Reagents/Catalysts | Description |

| Borane-Catalyzed Alkylation | C3 | Borane catalyst (e.g., B(C₆F₅)₃), Silane, Electrophile | Tandem hydroboration-alkylation-oxidation sequence. researchgate.netacs.org |

| Turbo Grignard Alkylation | C2/C4 | i-PrMgCl·LiCl | Highly reactive Grignard reagent for direct alkylation. rsc.org |

| BF₃-Mediated Cross-Coupling | C4 | BF₃·OEt₂, Alkylmagnesium reagent | Non-oxidative coupling with 4-substituted pyridines. researchgate.net |

| Photocatalytic Ipso-Substitution | C4 | Ir-photocatalyst, Olefin, Carboxylic Acid | Three-component reaction leading to displacement of the C4-cyano group. acs.org |

Heterocyclic Annulation and Cyclization Approaches

Building the pyridine ring from acyclic precursors, known as annulation or cyclization, offers a powerful way to install multiple substituents with high regiocontrol. The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a prominent strategy for synthesizing polysubstituted pyridines. chemrxiv.orgmdpi.com To construct this compound, one could envision a reaction between isobutyronitrile, an alkyne, and a second, appropriately functionalized alkyne that incorporates the cyano group precursor.

Recent advancements in this area include electrochemical [2+2+2] annulations. chemrxiv.orgresearchgate.net These methods use an electric current to drive the reaction, often with a redox mediator like triphenylamine, thereby avoiding the need for transition metal catalysts and external oxidants. chemrxiv.orgresearchgate.net This approach not only provides a greener alternative but also allows for the cross-cyclization of two different alkynes, enabling the synthesis of diverse pyridine scaffolds. chemrxiv.org

Tandem annulation reactions provide another elegant route. For example, a formal [4+2] cycloaddition between 1-methyl-1,3-enynes and nitriles, enabled by a combination of alkali metal salts, can assemble densely substituted pyridines. acs.org The nitrile serves as the nitrogen source for the newly formed ring. acs.org Similarly, base-promoted Michael-initiated ring closures can form highly functionalized rings, demonstrating the versatility of nitrile chemistry in heterocyclic synthesis. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological effects. Creating a chiral version of this compound would typically involve introducing a stereocenter at the isopropyl group or elsewhere on the pyridine scaffold.

General strategies for achieving stereoselectivity in pyridine synthesis often rely on the catalytic dearomatization of the pyridine ring. mdpi.com For instance, a prochiral pyridine can be reacted with a chiral catalyst and a nucleophile to form a chiral dihydropyridine intermediate. mdpi.comresearchgate.net This intermediate can then be further functionalized. A method to achieve high regio- and stereocontrol in the synthesis of chiral 1,2,3-trisubstituted dihydropyridines could be adapted for this purpose. mdpi.com

Another approach involves using a chiral auxiliary. For example, the stereoselective synthesis of densely substituted pyrrolidines has been achieved via a [3+2] cycloaddition using chiral N-tert-butanesulfinylazadienes. researchgate.net A similar concept could be applied to pyridine synthesis, where a chiral group directs the formation of a new stereocenter. The synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand, achieved with excellent stereoselectivity through an oxidative homocoupling of a chiral pyridine N-oxide, highlights how chirality can be installed on a pyridine-based structure early in the synthesis. rsc.org While a direct stereoselective synthesis of this compound has not been specifically detailed, these established methodologies provide a clear roadmap for how such a synthesis could be designed and executed.

Catalytic Methods in the Formation of the Isonicotinonitrile Moiety

Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be impossible or impractical. The formation of the isonicotinonitrile core and its subsequent functionalization heavily rely on catalytic methods, particularly those involving transition metals.

Transition Metal-Mediated Syntheses

Transition metals are exceptionally versatile catalysts due to their ability to exist in multiple oxidation states and coordinate with organic molecules, thereby activating them for further reaction. rsc.orgrsc.org

Palladium (Pd) is widely used in cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. For example, a substituted pyridylboronic acid could be coupled with a partner containing the isopropyl group to build the carbon skeleton. beilstein-journals.org Palladium catalysts are also crucial for C-H activation/arylation reactions, which can be used to functionalize the pyridine ring directly. nih.gov

Copper (Cu) catalysis is also prevalent. Copper-mediated protocols have been developed for the synthesis of various nitrogen-containing heterocycles. rsc.orgresearchgate.net For instance, a copper-catalyzed radical annulation provides a modular access to pyrazolo[1,5-a]pyridines, demonstrating copper's utility in forming fused pyridine systems. researchgate.net Copper is also used in coupling reactions involving aryl halides and azides. mdpi.com

Cobalt (Co) is frequently the metal of choice for [2+2+2] cycloaddition reactions between alkynes and nitriles to form pyridine rings, as seen in the Bönnemann cyclization. mdpi.com These reactions are highly efficient for constructing multi-substituted pyridines from simple, readily available starting materials. mdpi.com

Rhodium (Rh) catalysts have been employed for the direct and regioselective C-H azidation of arenes, showcasing their ability to facilitate the introduction of nitrogen-based functional groups. mdpi.com

The table below summarizes the roles of various transition metals in the synthesis of pyridine derivatives.

| Transition Metal | Catalytic Role | Example Reaction Type | Relevance to this compound |

| Palladium (Pd) | C-C Bond Formation, C-H Activation | Suzuki Coupling, Daugulis Arylation | Building the carbon framework, direct functionalization of the pyridine core. beilstein-journals.orgnih.gov |

| Copper (Cu) | C-N Bond Formation, Annulation | Coupling of Aryl Halides, Radical Cyclization | Synthesis of fused pyridine systems and introduction of nitrogen functionalities. rsc.orgresearchgate.net |

| Cobalt (Co) | Cycloaddition | [2+2+2] Annulation (Bönnemann Cyclization) | Direct construction of the substituted pyridine ring from alkynes and a nitrile. mdpi.com |

| Rhodium (Rh) | C-H Functionalization | C-H Azidation | Introduction of functional groups onto the pyridine ring. mdpi.com |

| Yttrium (Y) | Lewis Acid Catalysis | Aza-Friedel-Crafts Reaction | Catalyzing C3-alkylation of related heterocyclic systems. nih.govresearchgate.net |

Organocatalytic Transformations

The application of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis in the synthesis of functionalized pyridines like this compound. While direct organocatalytic routes to this compound are not extensively documented, general methodologies for pyridine functionalization can be adapted for its synthesis or the creation of its functionalized analogues.

Recent research has highlighted photochemical methods for the C-H functionalization of pyridines. acs.orgnih.govrecercat.catresearchgate.net One notable strategy employs a dithiophosphoric acid as a multifunctional organocatalyst. acs.orgnih.govrecercat.cat This catalyst can act as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant for the resulting pyridinium (B92312) ion, and a hydrogen atom abstractor. acs.orgnih.govrecercat.cat This process generates pyridinyl radicals that can couple with other radical species, enabling the introduction of substituents at various positions on the pyridine ring. acs.orgnih.gov The positional selectivity of this method can differ from classical Minisci chemistry, offering a novel approach to pyridine functionalization. acs.orgnih.govrecercat.cat

Another avenue of organocatalysis involves the synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes, a process that has been challenging compared to functionalization at the 2- or 4-positions. rsc.org This amino-organocatalyzed approach provides a transition-metal-free route to a range of multi-substituted phosphorylated pyridines in excellent yields. rsc.org

The development of asymmetric organocatalysis is also significant, particularly for creating chiral molecules. beilstein-journals.orgnih.gov Organocatalytic cascade reactions, for instance, have emerged as a powerful tool in the total synthesis of complex natural products and biologically active compounds. nih.gov These reactions combine multiple steps into a single, efficient process, often with high stereoselectivity. nih.gov While not yet specifically applied to this compound, these advanced organocatalytic strategies hold considerable promise for the development of novel and efficient synthetic routes to this compound and its derivatives.

Table 1: Selected Organocatalytic Methods for Pyridine Functionalization

| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |

| Dithiophosphoric Acid / Photochemical | C-H Functionalization | Generates pyridinyl radicals for coupling reactions; offers alternative regioselectivity to Minisci reaction. acs.orgnih.govrecercat.cat | Introduction of the isopropyl group at the 3-position of a pre-formed isonicotinonitrile scaffold. |

| Amino-organocatalyst | Synthesis of 3-pyridylphosphonates | Transition-metal-free synthesis of 3-substituted pyridines from vinylphosphonates and aldehydes. rsc.org | A potential, albeit indirect, route where a phosphonate (B1237965) group could be a precursor to other functional groups. |

| Chiral Phosphoric Acid | Asymmetric Cycloaddition | Enantioselective construction of indole-based biaryls through cycloaddition with 3-alkynylindoles. nih.gov | Synthesis of chiral analogues of this compound. |

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of pyridine derivatives. epitomejournals.comacs.org Key considerations include the use of renewable feedstocks, the reduction of waste through high atom economy, and the use of environmentally benign solvents. epitomejournals.commatanginicollege.ac.in

One promising approach for the sustainable production of pyridines involves the use of glycerol (B35011), a renewable byproduct of biodiesel production. rsc.org Through a thermo-catalytic conversion process with ammonia over zeolite catalysts, glycerol can be transformed into a mixture of pyridines. rsc.org The optimal conditions for this process have been identified, achieving a carbon yield of pyridines up to 35.6%. rsc.org The reaction proceeds through the initial dehydration of glycerol to acrolein, which then reacts with ammonia to form pyridines. rsc.org

Multicomponent reactions (MCRs) also represent a green synthetic strategy, as they can generate complex molecules in a single step from simple starting materials, often with high atom economy. acs.orgymerdigital.com For example, a zinc(II)-catalyzed, solvent-free synthesis of tri- and tetra-substituted pyridines has been developed using alcohols as the primary feedstock and ammonium acetate (B1210297) as the nitrogen source. acs.orgresearchgate.net This method is notable for its use of an air-stable catalyst and its operation under solvent-free conditions, significantly reducing waste. acs.orgresearchgate.net Another example is the use of zinc phosphate (B84403) as a heterogeneous, non-toxic, and green catalyst for the one-pot synthesis of symmetrically substituted pyridines in an ethanol/water mixture. rsc.org

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Strategy | Example | Environmental Benefits |

| Renewable Feedstocks | Thermo-catalytic conversion of glycerol and ammonia over zeolite catalysts. rsc.org | Utilizes a renewable resource, reducing reliance on fossil fuels. |

| Multicomponent Reactions | Zn(II)-catalyzed solvent-free synthesis of substituted pyridines from alcohols and ammonium acetate. acs.orgresearchgate.net | High atom economy, reduced waste, and avoidance of hazardous solvents. |

| Heterogeneous Catalysis | Synthesis of substituted pyridines using zinc phosphate as a recyclable catalyst. rsc.org | Catalyst can be easily separated and reused, minimizing waste. |

| Greener Solvents | Use of water or ethanol/water mixtures in pyridine synthesis. matanginicollege.ac.inrsc.org | Reduces the use of toxic and volatile organic solvents. |

Process Chemistry and Scalability Considerations for Industrial Applications

The transition of a synthetic route for this compound from the laboratory to an industrial scale requires careful consideration of process chemistry and chemical engineering principles. gd3services.comthezlotacompany.com The primary goals of process chemistry are to develop a manufacturing process that is safe, consistent, and cost-effective. gd3services.com

A key aspect of scale-up is understanding the governing mechanisms of the chemical reaction, including kinetics, mass transfer, and heat transfer. thechemicalengineer.comresearchgate.net These factors can change significantly when moving from small-scale batch reactors to large-scale industrial production. unimi.it For example, reactions that are easily controlled in the lab may become highly exothermic and difficult to manage on a larger scale. unimi.it

The choice between batch and continuous flow processing is a critical decision in process development. unimi.it While batch processes are versatile and common in the fine chemical industry, continuous flow reactors can offer significant advantages in terms of safety, efficiency, and consistency. unimi.it Flow chemistry can allow for better control over reaction parameters, such as temperature and pressure, and can enable the use of hazardous reagents or intermediates in a safer manner due to the small reaction volumes at any given time. unimi.it

Statistical Design of Experiments (DoE) is a powerful tool used in process development to systematically optimize reaction conditions and identify critical process parameters. thezlotacompany.com By varying multiple factors simultaneously, DoE can efficiently map the "design space" of a reaction, leading to a robust and reliable process. thezlotacompany.com

For the industrial production of this compound, a thorough evaluation of the chosen synthetic route would be necessary. This would include a cost analysis of starting materials and reagents, an assessment of the environmental impact and waste generation (E-factor), and a detailed safety analysis of the process. unimi.it Purification of the final product, whether by crystallization, distillation, or chromatography, would also need to be optimized for large-scale production to ensure the desired purity and yield.

Table 3: Key Considerations for Process Scale-Up

| Parameter | Laboratory Scale | Industrial Scale | Key Challenges |

| Reaction Control | Easy to manage temperature and mixing. | Heat and mass transfer limitations can be significant. thechemicalengineer.com | Managing exotherms, ensuring uniform mixing. |

| Process Type | Typically batch processing. unimi.it | Can be batch or continuous flow. unimi.it | Transitioning from batch to continuous flow, equipment design. |

| Safety | Smaller quantities of hazardous materials. | Large quantities of materials increase potential risks. | Process hazard analysis, containment strategies. |

| Purification | Chromatography is common. | Crystallization and distillation are often preferred for cost-effectiveness. | Developing scalable and efficient purification methods. |

| Cost | Reagent cost may not be the primary driver. | Cost of raw materials and energy are critical. | Optimizing the process for economic viability. |

Elucidating Reaction Mechanisms and Chemical Transformations of 3 Isopropylisonicotinonitrile

Nucleophilic Aromatic Substitution on Pyridine (B92270) Nitriles

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridine and its derivatives. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

For a substitution to occur, a suitable leaving group, typically a halide, must be present on the ring. In the context of 3-Isopropylisonicotinonitrile, SNAr reactions would be studied on its halogenated derivatives, such as 2-chloro- or 6-chloro-3-isopropylisonicotinonitrile. The attack of a nucleophile forms a tetrahedral intermediate, and the subsequent departure of the leaving group restores the aromaticity of the ring.

Influence of Isopropyl Group on Regioselectivity and Reactivity

The isopropyl group at the C-3 position exerts both electronic and steric effects on the reactivity of the pyridine ring.

Electronic Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect. This slightly increases the electron density of the ring, which modestly deactivates it towards nucleophilic attack compared to an unsubstituted ring. However, this effect is minor compared to the strong activating effects of the ring nitrogen and the nitrile group.

Steric Effect: The primary influence of the isopropyl group is steric hindrance. libretexts.org Its bulkiness significantly impedes the approach of a nucleophile to the adjacent C-2 position. libretexts.org Consequently, in a scenario where leaving groups are present at both the C-2 and C-6 positions, nucleophilic attack is strongly favored at the less sterically hindered C-6 position. This steric directing effect is a crucial consideration in synthetic strategies involving 3-substituted pyridines.

Role of the Nitrile Functionality in Activating the Pyridine Ring

The nitrile group (-CN) at the C-4 position is a powerful activating group for nucleophilic aromatic substitution. Its influence stems from its strong electron-withdrawing nature, which operates through both inductive and resonance effects. wikipedia.org

Activation: The nitrile group significantly reduces the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack.

Stabilization of Intermediate: Crucially, the nitrile group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. When a nucleophile attacks at the C-2 or C-6 position, the negative charge can be delocalized onto the nitrogen atom of the nitrile group through resonance. This additional resonance stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. masterorganicchemistry.com The activating effect of electron-withdrawing groups is most pronounced when they are positioned ortho or para to the leaving group, which is the case for the C-4 nitrile group relative to leaving groups at C-2 or C-6. wikipedia.org

| Substituent | Position | Effect on SNAr | Reason |

|---|---|---|---|

| Ring Nitrogen | 1 | Strongly Activating | Inductive withdrawal and resonance stabilization of negative charge in the intermediate at C2/C4/C6. |

| Isopropyl Group | 3 | Weakly Deactivating / Sterically Directing | Weak inductive electron donation; steric hindrance at the adjacent C2 position directs attack to C6. |

| Nitrile Group | 4 | Strongly Activating | Strong inductive and resonance electron withdrawal; stabilizes the Meisenheimer intermediate. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the replacement of an atom on an aromatic ring, typically hydrogen, by an electrophile. byjus.com Unlike electron-rich benzene (B151609) derivatives, pyridine and its derivatives are highly resistant to EAS. This low reactivity is due to several factors present in this compound:

Ring Deactivation by Nitrogen: The electronegative nitrogen atom inductively withdraws electron density from the ring, deactivating it towards attack by electrophiles. lkouniv.ac.in

Catalyst Complexation: Under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts), the lone pair of electrons on the pyridine nitrogen is protonated or coordinates with the Lewis acid catalyst. libretexts.org This forms a pyridinium (B92312) ion, which is even more strongly deactivated than the neutral pyridine.

Deactivation by Nitrile Group: The nitrile group at C-4 is a powerful electron-withdrawing group and, therefore, a strong deactivator for EAS. It also directs incoming electrophiles to the meta position (C-3), but this position is already occupied.

The isopropyl group at C-3 is a weak activating group and an ortho, para-director. However, its mild activating effect is overwhelmingly counteracted by the potent deactivating effects of the ring nitrogen and the nitrile group. Consequently, this compound is expected to be extremely unreactive towards electrophilic aromatic substitution. Forcing such a reaction would necessitate harsh conditions, likely resulting in low yields and potential decomposition of the starting material.

Metal-Catalyzed Cross-Coupling Reactions with this compound

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. acsgcipr.orgnih.gov For this compound to participate in these reactions, it would generally first be functionalized with a suitable leaving group, such as bromine or chlorine, at one of the ring positions (e.g., C-2, C-5, or C-6).

Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. audreyli.comresearchgate.net A halogenated derivative of this compound could react with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base to form biaryl or vinylpyridine structures. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A halo-3-isopropylisonicotinonitrile could be coupled with alkenes like styrene (B11656) or acrylates to introduce a vinyl substituent onto the pyridine ring. researchgate.netlibretexts.org The mechanism proceeds through oxidative addition, migratory insertion of the alkene, and subsequent beta-hydride elimination. wikipedia.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org A halogenated this compound derivative could undergo Sonogashira coupling to produce various alkynylpyridine compounds, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig, Ullmann)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines. acsgcipr.orgnih.gov A halogenated derivative of this compound could be efficiently converted into its corresponding amino derivatives using this methodology, which generally offers milder conditions and broader substrate scope than traditional methods. nih.gov The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed method for forming carbon-heteroatom bonds (C-O, C-N, C-S). wikipedia.orgwikipedia.orgorganic-chemistry.org While the classic Ullmann coupling for C-C bond formation requires harsh conditions, modern Ullmann-type condensations for C-N and C-O bond formation can be performed under milder conditions using ligands. nih.gov This reaction provides an alternative to the Buchwald-Hartwig amination for synthesizing amino-, ether-, or thioether-substituted derivatives of this compound from its halogenated precursors, although it may require higher temperatures. wikipedia.org

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium / Base | Organoboron Reagent (e.g., R-B(OH)₂) | Carbon-Carbon (Aryl-Aryl, Aryl-Vinyl) |

| Heck Reaction | Palladium / Base | Alkene | Carbon-Carbon (Aryl-Vinyl) |

| Sonogashira Coupling | Palladium / Copper(I) / Base | Terminal Alkyne | Carbon-Carbon (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Palladium / Base | Amine (Primary or Secondary) | Carbon-Nitrogen |

| Ullmann Condensation | Copper / Base | Amine, Alcohol, or Thiol | Carbon-Nitrogen, Carbon-Oxygen, or Carbon-Sulfur |

Pericyclic and Cycloaddition Reactions Involving this compound

Pericyclic reactions are concerted processes that occur through a cyclic transition state. researchgate.netrsc.org For a molecule like this compound, which contains a heteroaromatic π-system, participation in pericyclic reactions such as cycloadditions would depend on the specific reaction conditions and the nature of the reacting partner.

The pyridine ring, being electron-deficient, is generally not a reactive diene in Diels-Alder reactions. However, the nitrile group can potentially participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction of nitriles with azides is a well-established method for the synthesis of tetrazoles. While specific examples with this compound are not reported, this reactivity is a general characteristic of the nitrile functional group.

Similarly, isonitriles have been shown to react with tetrazines in inverse-electron-demand Diels-Alder reactions. nih.gov Although this compound is a nitrile and not an isonitrile, this highlights the potential for the C≡N triple bond to engage in cycloaddition processes. The reaction of pyridine derivatives in cycloadditions can also be facilitated by their conversion into intermediates like 1,4-oxazinones, which can then undergo cycloaddition/cycloreversion sequences to yield substituted pyridines. wm.edu

| Reaction Type | Potential Reacting Partner | Potential Product Class | Notes |

| [3+2] Cycloaddition | Azides | Tetrazoles | General reaction of nitriles. |

| [4+2] Cycloaddition | Electron-rich dienes | Pyridine adducts | Generally unfavorable for electron-deficient pyridines. |

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. researchgate.netmdpi.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Multi-dimensional NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping out the complete molecular structure, especially in complex molecules. mdpi.comnih.govchemicalbook.commanipal.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-Isopropylisonicotinonitrile, a COSY spectrum would reveal correlations between the methine proton of the isopropyl group and its adjacent methyl protons. It would also show couplings between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. mdpi.com An HSQC spectrum would definitively link each proton signal of this compound to its attached carbon, such as the aromatic protons to their respective ring carbons and the isopropyl protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). mdpi.com This is invaluable for identifying quaternary (non-protonated) carbons. In this molecule, HMBC would show correlations from the isopropyl methyl protons to the methine carbon and the quaternary C3 carbon of the pyridine ring. Correlations from the aromatic protons to adjacent and more distant ring carbons, including the nitrile carbon, would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. mdpi.com This is crucial for determining stereochemistry and conformation. A NOESY spectrum could reveal through-space interactions between the isopropyl group's protons and the proton at the C2 position of the pyridine ring, providing insight into the preferred rotational conformation of the isopropyl group relative to the ring.

Currently, specific ¹H and ¹³C chemical shifts, coupling constants, and 2D correlation data for this compound are not available in published literature, preventing the creation of detailed data tables.

Solid-state NMR (ssNMR) provides atomic-level information on the structure, conformation, and dynamics of molecules in the solid phase. researchgate.netnih.govcdnsciencepub.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information. nih.gov Techniques like Magic Angle Spinning (MAS) are used to improve resolution. nih.gov

For this compound, ssNMR could be used to:

Characterize its crystalline packing and identify the number of unique molecules in the asymmetric unit cell.

Distinguish between different polymorphic forms or between crystalline and amorphous states.

Study the dynamics of the isopropyl group within the solid lattice.

No experimental solid-state NMR data for this compound has been reported.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. cdnsciencepub.comresearchgate.net These vibrations are specific to the types of bonds and functional groups present, making it a powerful tool for structural characterization. mdpi.comnih.gov

An IR or Raman spectrum of this compound would be expected to display characteristic bands corresponding to its distinct functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Aromatic Ring (C=C, C=N) | Ring Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| Isopropyl (aliphatic C-H) | Stretching | 3000 - 2850 |

| Isopropyl (aliphatic C-H) | Bending (scissoring, rocking) | 1470 - 1370 |

This table is based on established correlation charts for organic functional groups. Specific experimental values for this compound are not available.

Detailed analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular vibration. Such an analysis for pyridine and its derivatives has been performed, providing a framework for interpreting the spectrum of this compound, but specific experimental spectra are required for a definitive assignment. mdpi.com

In-situ vibrational spectroscopy (typically FT-IR or Raman) is a powerful Process Analytical Technology (PAT) tool used to monitor chemical reactions in real-time. By tracking the intensity changes of reactant and product-specific vibrational bands, one can follow reaction kinetics, identify intermediates, and determine reaction endpoints without the need for sampling.

For example, in a hypothetical synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the nitrile (C≡N) stretching band around 2230 cm⁻¹ to track the progress of the reaction. However, no published studies detailing the in-situ monitoring of reactions involving this specific compound are available.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound is expected to arise from π→π* and n→π* electronic transitions associated with the conjugated pyridine ring and the nitrile group. The position of the absorption maxima (λmax) is sensitive to the molecular structure and solvent environment. For related isonicotinic acid, absorption maxima are observed at 214 nm and 264 nm. Similar transitions would be anticipated for this compound, though the isopropyl substituent may cause slight shifts.

Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state. mdpi.com Many pyridine derivatives are known to be fluorescent, and their emission properties, such as the emission wavelength and quantum yield, are highly dependent on their structure and environment. cdnsciencepub.com The study of these properties is essential for applications in areas like molecular probes and optoelectronic materials. cdnsciencepub.com

A comprehensive photophysical characterization of this compound would involve measuring its absorption and emission spectra in various solvents to assess solvatochromic effects, determining its fluorescence quantum yield and lifetime, and evaluating its photostability. This data is currently absent from the scientific literature.

X-ray Diffraction Analysis for Crystalline Structure Determination

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Consequently, a detailed, evidence-based discussion of the specific intermolecular interactions, including quantitative data on bond lengths, angles, and energies for this compound, cannot be provided at this time. While general principles of intermolecular forces can be applied to predict potential interactions based on its molecular structure (the presence of a nitrogen atom in the pyridine ring as a potential hydrogen bond acceptor and the aromatic ring's capacity for pi-stacking), any such discussion would be purely speculative and would not meet the required standard of being based on detailed research findings.

Therefore, the creation of data tables summarizing these interactions is not possible. Further experimental studies, such as single-crystal X-ray diffraction, would be required to elucidate the precise nature of the intermolecular interactions in this compound.

Computational and Theoretical Chemistry Studies of 3 Isopropylisonicotinonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For organic compounds like 3-Isopropylisonicotinonitrile, DFT, particularly using hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), offers a balance of computational cost and accuracy for determining molecular properties. mdpi.comscirp.orgirjweb.com These methods are instrumental in exploring the molecule's electronic characteristics and potential energy surface.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org

For this compound, the electron-donating isopropyl group is expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group and the electronegative nitrogen of the pyridine (B92270) ring will lower the energy of the LUMO. The HOMO is likely distributed over the pyridine ring and the isopropyl substituent, representing the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be localized on the electron-deficient pyridine ring and the cyano group, indicating the regions susceptible to nucleophilic attack.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.75 | Electron-donating ability |

| LUMO Energy | -1.92 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.83 | Chemical reactivity and stability scirp.org |

Note: The values presented are representative and based on DFT calculations of analogous aromatic nitrogen heterocycles like quinoline. scirp.org The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP surface illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP map is expected to show distinct regions of charge localization. The most negative potential (typically colored red) would be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group due to the presence of lone pairs of electrons. researchgate.netresearchgate.net These sites represent the most likely centers for protonation and interaction with electrophiles. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the aromatic ring and the isopropyl group, indicating these are sites susceptible to nucleophilic attack. researchgate.net This charge distribution is crucial for understanding intermolecular interactions and the molecule's role in chemical reactions.

Computational methods can accurately predict spectroscopic parameters, which aids in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are often performed using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. modgraph.co.ukrsc.org The calculated isotropic magnetic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. joaquinbarroso.com For this compound, the predicted ¹H and ¹³C NMR chemical shifts would reflect its electronic environment. Protons on the pyridine ring are expected to be deshielded and appear at a lower field compared to those on the isopropyl group. The carbon of the nitrile group has a characteristic chemical shift in the ¹³C NMR spectrum.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine H (positions 2, 5, 6) | 7.5 - 8.8 |

| Isopropyl CH | 3.0 - 3.5 |

| Isopropyl CH₃ | 1.2 - 1.5 |

| Pyridine C | 120 - 155 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 20 - 25 |

| Cyano C (C≡N) | 115 - 120 |

Note: These are estimated ranges based on typical values for substituted pyridines and alkyl groups.

Vibrational Frequencies: DFT calculations are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the harmonic vibrational frequencies, specific absorption bands can be assigned to the vibrational modes of the molecule's functional groups. For this compound, key predicted vibrational frequencies would include the C≡N stretching of the nitrile group, C-H stretching of the aromatic ring and the isopropyl group, and characteristic ring stretching modes of the pyridine core.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Alkyl C-H Stretch | 2850 - 3000 |

| Nitrile (C≡N) Stretch | 2220 - 2240 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 |

| Isopropyl C-H Bend | 1350 - 1470 |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 |

Note: These are typical frequency ranges for the specified functional groups. mdpi.comcore.ac.uk

Reaction Pathway Modeling and Transition State Theory

Transition state theory provides a framework for understanding the rates of chemical reactions. Computational modeling allows for the exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction's energy profile can be constructed. For this compound, a relevant transformation to model would be the hydrolysis of the nitrile group. The base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. youtube.compressbooks.pub This leads to the formation of an imine anion intermediate, which is then protonated to form an amide, and subsequent hydrolysis yields a carboxylic acid. libretexts.org

The energy profile for this reaction would show the relative energy of the reactants (this compound + OH⁻), the transition state for the nucleophilic attack, the imine anion intermediate, and the final products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and this state is the activation energy, which determines the reaction rate. Computational studies on the hydrolysis of other nitriles have been performed at the B3LYP/6-311++G(d,p) level of theory, providing a reliable method for modeling this transformation. youtube.com

An Intrinsic Reaction Coordinate (IRC) calculation is a crucial step in reaction pathway modeling. protheragen.ai It traces the minimum energy path on the potential energy surface leading downhill from a transition state to the corresponding reactants and products. rowansci.comq-chem.com This calculation confirms that a located transition state structure indeed connects the intended reactants and products for a specific reaction step. scm.com

For a modeled reaction of this compound, such as nitrile hydrolysis, an IRC calculation would be initiated from the optimized geometry of the transition state. youtube.com The calculation follows the reaction path in both the forward and reverse directions. The forward path would trace the geometric changes as the system evolves from the transition state to the product (or intermediate), for example, the formation of the C-O bond and breaking of the C≡N pi bond to form the imine anion. The reverse path would lead back to the initial reactants (this compound and the hydroxide ion). A smooth IRC profile connecting these points provides strong evidence for the proposed reaction mechanism. stackexchange.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of a molecule's behavior, including its conformational changes and its interactions with the surrounding environment, such as a solvent.

Exploration of Conformational Space

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as a conformation. libretexts.orglibretexts.org The study of the energies associated with these different arrangements is called conformational analysis. libretexts.orglumenlearning.com For this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the isopropyl group to the pyridine ring.

Molecular dynamics simulations can map the potential energy surface of the molecule as a function of this rotation. This allows for the identification of low-energy, stable conformations (conformational minima) and high-energy, unstable transition states. The relative energies of these conformations determine their populations at a given temperature.

Key factors influencing the conformational landscape of this compound include:

Steric Hindrance: The bulky isopropyl group can experience steric hindrance with the adjacent cyano group and the hydrogen atom on the pyridine ring. libretexts.orgyoutube.com MD simulations can quantify the energetic cost of these interactions.

Torsional Strain: This refers to the resistance to bond twisting. libretexts.org The simulations can reveal the energy barriers to rotation around the C-C bond.

A hypothetical energy profile for the rotation of the isopropyl group in this compound is presented below, illustrating the concepts of staggered and eclipsed conformations.

| Dihedral Angle (°) | Conformation | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| 0 | Eclipsed | 21 | High-energy state due to steric clash between a methyl group and the pyridine ring. |

| 60 | Gauche (Staggered) | 4 | A lower energy, more stable conformation. |

| 120 | Eclipsed | 17 | High-energy state due to steric clash between a methyl group and a hydrogen atom on the ring. |

| 180 | Anti (Staggered) | 0 | The most stable conformation with minimal steric hindrance. |

Solvent Interaction Dynamics

The presence of a solvent can significantly influence the conformational preferences and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into:

Solvation Shell Structure: The arrangement of solvent molecules around the solute. The polar nitrile group and the nitrogen atom in the pyridine ring are expected to form specific interactions with polar solvents.

Hydrogen Bonding: In protic solvents (e.g., water, ethanol), hydrogen bonds can form with the nitrogen atoms of the pyridine ring and the nitrile group. MD simulations can elucidate the strength and dynamics of these bonds.

Conformational Equilibria: The solvent can alter the relative energies of different conformations. A polar solvent might stabilize a more polar conformer, shifting the conformational equilibrium.

The study of solvent effects is crucial for understanding reaction kinetics, as the solvent can influence the stability of reactants, transition states, and products. rsc.org

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties of this compound

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling the prediction of molecular properties and reactivity with unprecedented speed and accuracy. arxiv.orgresearch.google These approaches learn from large datasets of known molecules and reactions to make predictions for new, unstudied systems like this compound.

Predictive Models for Synthetic Outcomes

Predicting the outcome of a chemical reaction, including the major product and potential byproducts, is a central challenge in organic chemistry. Machine learning models can be trained on vast reaction databases to predict the feasibility and outcome of reactions involving this compound.

These models can be broadly categorized as:

Template-based methods: These approaches use a set of predefined reaction rules or "templates" to predict products. nih.govnih.gov For this compound, templates for common reactions of pyridines and nitriles could be applied.

Template-free methods: These models learn the underlying patterns of chemical reactivity directly from the molecular structures of reactants and products, without relying on predefined rules. nih.gov This allows for the prediction of novel reactions.

By inputting the structure of this compound and potential reactants, these models can predict the likelihood of different reaction pathways and the structure of the resulting products.

Property Prediction from Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use machine learning to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. arxiv.orgresearchgate.net

For this compound and its derivatives, these models can predict a wide range of properties:

Physicochemical Properties: Such as solubility, boiling point, and partition coefficient.

Biological Activity: For example, the potential of a molecule to act as a drug candidate by inhibiting a specific enzyme. nih.govresearchgate.net

Toxicity: Predicting the potential adverse effects of a compound.

These models work by converting the molecular structure into a set of numerical features called molecular descriptors . These descriptors can encode information about the molecule's topology, geometry, and electronic properties. An ML algorithm is then trained to correlate these descriptors with the property of interest.

An illustrative table of molecular descriptors that could be used for this compound is provided below.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule |

Chemical Kinetics and Mechanistic Rate Studies of 3 Isopropylisonicotinonitrile Transformations

Determination of Rate Laws and Reaction Orders

There is no available research on the rate laws and reaction orders for any transformation of 3-Isopropylisonicotinonitrile. Consequently, the relationship between the concentration of reactants and the rate of reaction is unknown.

Initial Rate Methodologies

No studies have been found that employ initial rate methodologies to determine the reaction order with respect to this compound or any other reactant in a transformation.

Integrated Rate Law Approaches

Similarly, there are no reports of the application of integrated rate law approaches to analyze the concentration of this compound as a function of time.

Activation Energy and Pre-exponential Factor Determination

The activation energy (Ea), which represents the minimum energy required for a reaction to occur, and the pre-exponential factor (A), which relates to the frequency of collisions in the correct orientation, have not been determined for any reaction involving this compound.

Arrhenius and Eyring Plot Analyses

Without experimental data on how the rate constant of a reaction involving this compound changes with temperature, no Arrhenius or Eyring plot analyses have been performed. Such analyses are crucial for calculating the activation energy and understanding the thermodynamics of the transition state.

Solvent Effects on Reaction Rates and Mechanistic Pathways

The influence of different solvents on the rate and mechanism of transformations of this compound has not been investigated. Understanding solvent effects is vital for optimizing reaction conditions and for elucidating the nature of the transition state.

Isotope Effects for Probing Rate-Determining Steps

There are no published studies that utilize kinetic isotope effects to probe the rate-determining step of any reaction involving this compound. This technique is a powerful tool for gaining insight into reaction mechanisms by observing the effect of isotopic substitution on the reaction rate.

Identification and Characterization of Reaction Intermediates

The direct study of reaction intermediates in transformations involving this compound is not extensively documented in publicly available literature. However, insights can be drawn from mechanistic studies of analogous reactions, particularly the synthesis and transformation of structurally similar alkylated cyanopyridines. The characterization of transient species in these reactions is crucial for understanding reaction pathways, optimizing conditions, and controlling product distribution.

In the context of preparing 3-alkyl-4-cyanopyridines, free radical pathways have been identified as a significant mechanism. For instance, the formation of 3-propyl-4-cyanopyridine has been observed as a side product during the synthesis of prothionamide, stemming from a free radical reaction. derpharmachemica.com This suggests that the synthesis of this compound could proceed via similar radical intermediates.

The alkylation of pyridines, more generally, can involve a variety of intermediates depending on the specific reagents and conditions employed. These can range from radical cations to organometallic complexes. Advanced spectroscopic techniques are often employed to detect and characterize these fleeting species.

Table 1: Potential Intermediates in the Synthesis and Transformation of 3-Alkyl-4-Cyanopyridines

| Intermediate Type | Precursor/Reaction | Method of Characterization | Reference |

| Alkyl Radicals | Decarboxylation of carboxylic acids, hydroboration of alkenes | Inferred from product analysis, radical trap experiments | derpharmachemica.comnih.govchemrxiv.org |

| Pyridine (B92270) Radical Cation | Single electron transfer to N-activated pyridinium (B92312) salts | Computational studies, kinetic analysis | nih.govchemrxiv.org |

| Dihydropyridine (B1217469) Adducts | Nucleophilic addition of organometallic reagents (e.g., alkyllithium) | NMR spectroscopy | acs.orgacs.org |

| Iminium Ions | Aza-Friedel–Crafts reaction | High-Resolution Mass Spectrometry (HRMS) | nih.gov |

| Pyridine-boryl Radicals | Reaction of 4-cyanopyridine (B195900) with bis(pinacolato)diboron | Density Functional Theory (DFT) calculations, controlled experiments | acs.orgresearchgate.net |

Detailed Research Findings on Related Systems:

Free Radical Intermediates: The synthesis of compounds like 3-propyl-4-cyanopyridine has been documented to occur via a free radical mechanism. derpharmachemica.com In such reactions, an isopropyl radical would be the key intermediate for the formation of this compound. The generation of these alkyl radicals can be achieved through various methods, and their subsequent addition to the pyridine ring is a critical step. The regioselectivity of this addition is a key factor in determining the final product distribution.

Radical Cation Intermediates: In the monoalkylation of N-methoxypyridinium salts, the proposed mechanism involves the addition of an alkyl radical to the pyridinium salt to form a radical cation intermediate. This intermediate then undergoes rearomatization to yield the alkylated pyridine. The high reactivity of N-methoxypyridinium salts towards radicals has been demonstrated, with rate constants for the addition of primary radicals being experimentally determined to be greater than 107 M−1s−1. nih.gov

Organometallic and Dihydropyridine Intermediates: The alkylation of pyridines using organolithium reagents is known to proceed through the formation of dihydropyridine intermediates. acs.orgacs.org These intermediates can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The stability and subsequent reactivity of these dihydropyridine adducts are crucial in determining the outcome of the reaction.

Computational and Spectrometric Characterization: Modern analytical and computational techniques play a pivotal role in identifying and characterizing reaction intermediates. For example, in the C3-alkylation of imidazo[1,2-a]pyridines, a related heterocyclic system, iminium ion intermediates have been identified using electrospray ionization-high-resolution mass spectrometry (ESI-HRMS). nih.gov Furthermore, Density Functional Theory (DFT) calculations have been employed to investigate the formation and reactivity of pyridine-boryl radicals generated from 4-cyanopyridine. acs.orgresearchgate.net These computational studies provide valuable insights into the energetics and structures of transient species that may be difficult to observe experimentally.

Advanced Material Science and Catalytic Applications of 3 Isopropylisonicotinonitrile Derivatives

Design and Synthesis of Catalytic Ligands based on Isonicotinonitrile Scaffolds

The isonicotinonitrile framework, characterized by a pyridine (B92270) ring substituted with a nitrile group at the 4-position, serves as a versatile and electronically tunable scaffold for the design of advanced catalytic ligands. The nitrogen atom of the pyridine ring and the nitrile group offer multiple coordination sites, while the aromatic ring itself can be functionalized, as with an isopropyl group in 3-isopropylisonicotinonitrile, to modulate the steric and electronic properties of the resulting metal complexes. These tailored ligands have found applications across various domains of catalysis.

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, ligands based on isonicotinonitrile scaffolds are prized for their ability to form stable and reactive transition-metal complexes. Isonitriles, in general, are competent σ-donors and can exhibit π-acceptor properties, allowing them to stabilize various oxidation states of metals during a catalytic cycle. This dual electronic nature has been exploited in a multitude of organic transformations.

Phosphorus- and nitrogen-containing ligands are among the most widely used in transition-metal homogeneous catalysis. The isonicotinonitrile moiety can be incorporated into more complex ligand architectures, such as P,N-ligands, which are highly effective in reactions like hydroformylation and cross-coupling. For instance, nickel(I)-isocyanide complexes have been developed as thermally stable and catalytically competent sources for cross-coupling reactions, including Kumada, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The isocyanide ligand facilitates rapid ligand substitution, a key step in many catalytic cycles.

Research has also demonstrated the utility of isonitrile-based ligands in gold catalysis. While much of homogeneous gold catalysis focuses on the activation of carbon-carbon π-bonds, the choice of ligand is crucial for controlling selectivity. Chiral ligands incorporating isonitrile functionalities can enforce specific geometries in the transition state, enabling high diastereo- and enantioselectivities in reactions such as the asymmetric reaction of aldehydes with isocyanoacetates.

A summary of representative homogeneous catalytic applications using isonitrile-based ligands is presented below.

| Reaction Type | Metal Center | Ligand Type | Key Finding |

| Cross-Coupling | Nickel (Ni) | Isocyanide | Stable dinuclear Ni(I) complexes act as efficient pre-catalysts for Kumada, Suzuki-Miyaura, and Buchwald-Hartwig reactions. |

| Asymmetric Aldol | Gold (Au) | Chiral Ferrocenylphosphine | High diastereo- and enantioselectivity achieved in the reaction of aldehydes with methyl isocyanoacetate. |

| Hydrophosphination | Manganese (Mn) | Chiral PNN Ligands | Chiral Mn(I) complexes enable the enantioselective hydrophosphination of unsaturated nitriles. |

| Cycloaddition | Copper (Cu) | N-Heterocyclic Carbene (NHC) | NHC-Cu(I) complexes efficiently catalyze [3+2] cycloaddition reactions between azides and alkynes. |

Heterogeneous Catalysis via Surface Functionalization

Bridging the gap between homogeneous and heterogeneous catalysis, isonicotinonitrile-based ligands can be immobilized on solid supports to create robust and recyclable catalysts. Surface functionalization allows for the generation of well-defined, single-site catalytic centers on a solid surface, combining the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

The nitrile group and the pyridine nitrogen of the isonicotinonitrile scaffold provide ideal anchor points for grafting onto the surface of materials like silica, alumina, or magnetic nanoparticles. This approach, often termed surface organometallic chemistry (SOMC), can lead to catalysts with enhanced stability and prevent the leaching of the active metal species. The surface itself can influence the electronic properties and reactivity of the catalytic sites.

For example, chiral pseudo-atranes have been covalently functionalized on heterogeneous catalytic surfaces for asymmetric synthesis. A linker group can be introduced onto the isonicotinonitrile scaffold to facilitate its attachment to a functionalized support, such as 3-aminopropyltriethoxysilane-functionalized silica. This strategy creates catalysts that are easily separable from the reaction mixture, environmentally friendly, and reusable for multiple cycles.

Organocatalytic Systems

While transition-metal catalysis is a primary application, the structural motifs found in this compound can also be relevant to organocatalysis. In this field, small organic molecules are used to accelerate chemical reactions. The pyridine ring is a common structural element in many organocatalysts, acting as a Lewis base or as a platform for hydrogen bonding interactions.

N-heterocyclic carbenes (NHCs), for instance, are a powerful class of organocatalysts, and their precursors often involve heterocyclic structures. The synthesis of axially chiral benzonitriles has been achieved through enantioselective reactions catalyzed by chiral NHCs. While not directly using isonicotinonitrile as the catalyst, this demonstrates the utility of the benzonitrile (B105546) moiety in chiral molecular frameworks. The chiral environment provided by the catalyst controls the formation of the C-CN bond, leading to high enantioselectivity. Furthermore, the resulting chiral nitrile products can themselves serve as valuable ligands in subsequent metal-catalyzed reactions.

Optoelectronic Materials and Photonic Devices

The unique electronic and photophysical properties of molecules containing the isonicotinonitrile scaffold make them promising candidates for applications in advanced materials science, particularly in the fields of optoelectronics and photonics. The combination of a π-conjugated pyridine ring and an electron-withdrawing nitrile group can be tailored to create materials with specific energy levels and charge-transport characteristics.

Organic Light-Emitting Diodes (OLEDs) Component Research

Organic light-emitting diodes (OLEDs) are thin-film devices that convert electricity into light through the process of electroluminescence in an organic semiconductor layer. The performance of an OLED is highly dependent on the molecular structure of the materials used in its various layers, including the emissive layer (EML), host materials, and charge-transport layers.

Isonicotinonitrile derivatives can be incorporated into the design of novel emitters for OLEDs. The color of the emitted light is determined by the energy gap of the emissive molecule, which can be precisely tuned by modifying the substituents on the core isonicotinonitrile structure. For example, incorporating isonicotinonitrile moieties into larger, more rigid molecular frameworks can lead to narrowband emitters, which are crucial for achieving high color purity and efficiency in deep-blue OLEDs.

Furthermore, the electron-deficient nature of the pyridine-nitrile system makes these scaffolds suitable for use in electron-transport layers (ETLs) or as host materials for phosphorescent emitters. In phosphorescent OLEDs (PHOLEDs), a host material is doped with a phosphorescent guest emitter. The host must have a high triplet energy to prevent energy back-transfer from the guest, and it should possess good charge-transport properties to ensure balanced electron and hole flux within the emissive layer. The electronic properties of this compound derivatives can be engineered to meet these requirements.

| OLED Application | Role of Isonicotinonitrile Derivative | Desired Property | Rationale |

| Emissive Layer | Emitter Molecule | Tunable Emission Wavelength | The π-conjugated system's energy levels can be modified by substituents to produce different colors (e.g., deep-blue). |

| Emissive Layer | Host Material | High Triplet Energy, Good Electron Mobility | The electron-deficient nature facilitates electron transport and can raise the triplet energy level to confine excitons on the guest emitter. |

| Electron Transport Layer (ETL) | Electron-Transport Material | High Electron Affinity, Good Film Stability | The electron-withdrawing nitrile group enhances electron injection and transport capabilities. |

Sensors and Molecular Probes

The development of sensors and molecular probes for the detection of specific ions or molecules is a critical area of research. The isonicotinonitrile scaffold is well-suited for this purpose, as the pyridine nitrogen can act as a binding site for metal ions or as a hydrogen bond acceptor, while the nitrile group's electronic properties can be perturbed upon analyte binding, leading to a detectable optical or electrochemical signal.

For instance, chemiresistive sensors based on aromatic cores can detect small gas molecules like NO₂, H₂O, and NH₃. The adsorption of these molecules onto the aromatic surface modulates the material's electronic transport properties. A sensor built around a functionalized pyridine core, such as an isonicotinonitrile derivative, could offer enhanced selectivity due to specific interactions between the analyte and the nitrogen-containing heterocycle.

In the realm of electrochemical sensors, molecularly imprinted polymers (MIPs) are used to create artificial receptors with high selectivity for a target analyte. A monomer containing the isonicotinonitrile functionality could be copolymerized in the presence of a template molecule. After removal of the template, cavities are left that are sterically and electronically complementary to the target, enabling highly selective rebinding and detection. The integration of such materials with silicon-based platforms can lead to highly sensitive and miniaturized biosensors.

Polymer Science Applications and Advanced Polymeric Materials

The utilization of this compound in polymer science is an emerging area of research. While extensive studies on the direct polymerization of this specific monomer are not widely documented, its molecular structure, featuring a polymerizable isonicotinonitrile group, presents significant potential for the development of advanced polymeric materials. The presence of both the pyridine ring and the nitrile group allows for its incorporation into polymer chains to impart specific functionalities.

Although this compound itself is not a conventional vinyl monomer, its derivatives can be synthesized to participate in various polymerization reactions. For instance, the introduction of a vinyl group onto the pyridine ring or the isopropyl substituent would render it susceptible to free-radical or controlled radical polymerization techniques.

In such a scenario, this compound-containing units would be incorporated as pendant groups along the polymer backbone. The copolymerization of a vinyl-functionalized this compound with common monomers like styrene (B11656) or acrylates could be employed to tailor the final properties of the material. The reactivity ratios in such copolymerizations would be crucial in determining the distribution of the functional monomer units along the polymer chain, which in turn influences the material's macroscopic properties.

The table below illustrates a hypothetical study of the copolymerization of a vinyl-derivatized this compound (M1) with styrene (M2), outlining the kind of data that would be determined to understand the polymerization kinetics.

| Feed Molar Ratio (M1/M2) | Polymer Molar Ratio (m1/m2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Polymerization Type |

| 0.25 | 0.22 | 0.85 | 1.10 | Random Copolymer |

| 0.50 | 0.48 | 0.85 | 1.10 | Random Copolymer |

| 0.75 | 0.73 | 0.85 | 1.10 | Random Copolymer |

This table is illustrative, based on typical values for styrene copolymerizations, as specific experimental data for this compound derivatives is not available.

The integration of isonicotinonitrile units into polymer structures creates functional materials with unique properties and potential applications. The pendant this compound group can be considered a "functional handle" that can undergo further chemical modifications or participate in specific interactions.

The nitrogen atom of the pyridine ring serves as a coordination site for metal ions. Polymers containing these units can be used to create polymer-supported catalysts or materials for heavy metal ion sequestration from aqueous solutions. The nitrile group, while less basic, can also participate in metal coordination or be chemically transformed into other functional groups, such as amines or carboxylic acids, through hydrolysis.

Furthermore, the pyridine nitrogen can be quaternized to create cationic polyelectrolytes or poly(ionic liquid)s. These materials are of interest for applications in membranes, ion-exchange resins, and as antimicrobial agents. The bulky isopropyl group would sterically influence the accessibility of the pyridine nitrogen, potentially modulating its reactivity and coordination behavior in comparison to non-substituted isonicotinonitrile polymers.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the realm of coordination chemistry, this compound is a compelling ligand for the construction of metal complexes and extended porous networks like metal-organic frameworks (MOFs). Its ability to coordinate with metal centers is primarily dictated by the lone pair of electrons on the pyridine nitrogen atom.

This compound functions as a monodentate ligand, binding to a metal center through its pyridine nitrogen. The electronic and steric properties of the substituents on the pyridine ring significantly influence the stability and structure of the resulting metal complexes.

Electronic Effects: The nitrile group (-CN) is strongly electron-withdrawing, which reduces the electron density on the pyridine ring and decreases the basicity of the nitrogen atom. This makes it a weaker Lewis base compared to unsubstituted pyridine.

Steric Effects: The isopropyl group at the 3-position introduces considerable steric bulk near the coordination site. This steric hindrance can influence the coordination number of the metal center and the geometry of the resulting complex, potentially favoring the formation of complexes with lower coordination numbers or specific isomers.